Controlled Lipophilicity: A 0.7 logP Shift Compared to the Non-Chlorinated Analog
The addition of the 4-chloro substituent to the thiophene core in 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid results in a calculated logP (XLogP3) of 3.7, which is 0.7 log units higher than the non-chlorinated analog 3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid (XLogP3 = 3.0) [1][2]. This is a significant shift in lipophilicity, known to influence membrane permeability and plasma protein binding.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.7 (PubChem, XLogP3-AA method) |
| Comparator Or Baseline | 3.0 for 3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 303147-78-6) |
| Quantified Difference | +0.7 logP units |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
This allows medicinal chemists to select a building block with a specific, intermediate lipophilicity to fine-tune the ADME profile of a lead series, which is impossible with the non-chlorinated parent compound alone.
- [1] PubChem. (2025). Compound Summary for CID 97618188: 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 2766730: 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid. National Library of Medicine. View Source
